N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
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Description
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, for binding to the enzyme . This competitive inhibition prevents EZH2 from transferring a methyl group to the ε-NH2 group of lysine 27 on histone 3 (H3K27), thereby preventing the trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway . PRC2 is responsible for installing methylation marks on H3K27, contributing to the modification of chromatin structure and repression of transcription . By inhibiting EZH2, the compound disrupts this process, leading to changes in gene expression .
Result of Action
The result of the compound’s action is the disruption of transcriptional silencing . This can lead to changes in gene expression, potentially reversing the dysregulation of PRC2 function that correlates with certain malignancies and poor prognosis .
Action Environment
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide (often referred to as CPI-1205) is a compound that has garnered significant attention in the field of medicinal chemistry due to its biological activities, particularly as an inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 1450656-47-9 |
Molecular Formula | C25H26N4O3 |
Molecular Weight | 430.499 g/mol |
LogP | 4.280 |
CPI-1205 functions primarily as a selective inhibitor of EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through histone methylation. Elevated levels of EZH2 are often associated with various cancers, including lymphoma and prostate cancer. By inhibiting EZH2, CPI-1205 can potentially reverse the transcriptional repression of tumor suppressor genes, thereby exerting anti-tumor effects .
Structure-Activity Relationship (SAR)
Research into the SAR of CPI-1205 has revealed that modifications to the piperidine ring and other substituents can significantly impact its potency and selectivity. For instance, derivatives with different N-substituents were synthesized and evaluated for their biochemical activities against both wild-type and mutant EZH2 enzymes. Some analogues demonstrated improved cellular potency compared to the parent compound .
Antitumor Effects
CPI-1205 has shown promising results in preclinical studies as an anti-tumor agent:
- In Vitro Studies : Various studies have demonstrated that CPI-1205 exhibits potent anti-proliferative activity against cancer cell lines, including HeLa and Karpas-422 cells. The compound's efficacy is attributed to its ability to decrease H3K27me3 levels, a marker of EZH2 activity .
- In Vivo Studies : In xenograft models using Karpas-422 cells, CPI-1205 was administered at doses of 160 mg/kg twice daily (BID), resulting in significant tumor growth inhibition. This indicates its potential for therapeutic application in treating EZH2-dependent malignancies .
Pharmacokinetics
Pharmacokinetic studies have shown that CPI-1205 possesses favorable bioavailability and metabolic profiles:
- Oral Bioavailability : The compound demonstrated excellent oral bioavailability in animal models, with significant plasma concentrations achieved after administration.
- Clearance and Half-Life : Different analogues exhibited varying clearance rates and half-lives, impacting their overall therapeutic potential .
Clinical Trials
CPI-1205 is currently being evaluated in clinical trials for its safety and efficacy in patients with advanced malignancies associated with EZH2 overexpression. Early-phase trials have reported manageable side effects and encouraging preliminary efficacy data .
Comparative Studies
Comparative studies with other EZH2 inhibitors have highlighted CPI-1205's unique profile. For example:
Compound | IC50 (µM) | Selectivity | Notes |
---|---|---|---|
CPI-1205 | 0.25 | High | Effective against EZH2 mutations |
Compound A | 0.50 | Moderate | Less effective on mutant forms |
Compound B | 0.75 | Low | Broader spectrum but lower potency |
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-6-11(20-3)7-12(18)17(9)5-4-15-14(19)13-10(2)16-8-21-13/h6-8H,4-5H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSRNHPRRYLDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CS2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.